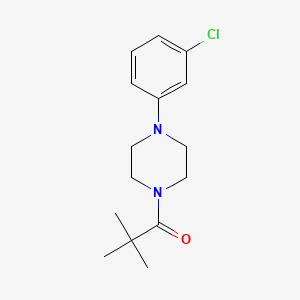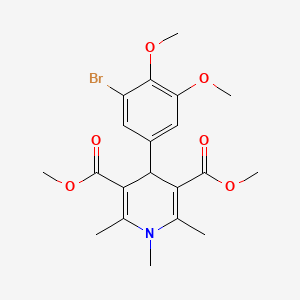![molecular formula C18H21NO5S B3450488 ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3450488.png)
ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate
説明
Ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate, also known as ETP-101, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The exact mechanism of action of ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to act on multiple targets in the brain. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. This compound has also been shown to modulate the activity of several other neurotransmitters, including dopamine and glutamate, which are involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory in models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which may help to protect neurons from damage. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate in lab experiments is its potential neuroprotective properties. This compound may be useful for studying the underlying mechanisms of neurodegenerative diseases and for developing new treatments for these conditions. Additionally, this compound has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its limited availability. This compound is a relatively new compound and is not widely available for research purposes.
将来の方向性
There are several future directions for research on ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate. One area of research could focus on the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term safety of this compound. Another area of research could focus on the mechanism of action of this compound. More research is needed to fully understand how this compound modulates neurotransmitter activity and protects neurons from damage. Additionally, future studies could explore the potential use of this compound in other areas of medicine, such as cancer treatment or cardiovascular disease.
科学的研究の応用
Ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage and reduce inflammation in the brain.
特性
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-[(2-methoxyacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-4-23-13-8-6-12(7-9-13)14-11-25-17(19-15(20)10-22-3)16(14)18(21)24-5-2/h6-9,11H,4-5,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGDAGDYQFAHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3450410.png)

![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B3450417.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]methanesulfonamide](/img/structure/B3450427.png)
![2-methoxy-6-(3-methoxyphenyl)-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3450440.png)
![2-ethoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3450454.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B3450460.png)

![5-(3,4-dimethylphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3450470.png)
![N-(3-chloro-4-fluorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3450491.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3450504.png)
![N-(3-iodophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3450512.png)